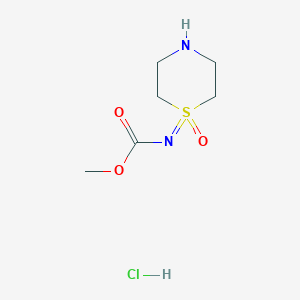
methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride is a chemical compound with the molecular formula C6H13ClN2O3S and a molecular weight of 228.7. This compound is known for its unique structure, which includes a thiomorpholine ring, a carbamate group, and a hydrochloride moiety. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride involves several steps. One common synthetic route includes the reaction of thiomorpholine with a carbamate precursor under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the formation of the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
化学反応の分析
methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学的研究の応用
methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and enzyme activity. In medicine, it is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or a drug precursor. In industry, it is used in the development of new materials and chemical processes .
作用機序
The mechanism of action of methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, affecting their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride can be compared with other similar compounds, such as (1-oxo-1lambda6-thiomorpholin-1-ylidene)urea hydrochloride . While both compounds share a thiomorpholine ring and a hydrochloride moiety, they differ in their functional groups and overall structure. This uniqueness makes this compound particularly valuable for specific research applications.
特性
分子式 |
C6H13ClN2O3S |
|---|---|
分子量 |
228.70 g/mol |
IUPAC名 |
methyl N-(1-oxo-1,4-thiazinan-1-ylidene)carbamate;hydrochloride |
InChI |
InChI=1S/C6H12N2O3S.ClH/c1-11-6(9)8-12(10)4-2-7-3-5-12;/h7H,2-5H2,1H3;1H |
InChIキー |
BUOONILSUBOLQL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N=S1(=O)CCNCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate](/img/structure/B13509730.png)
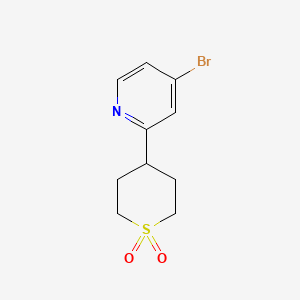
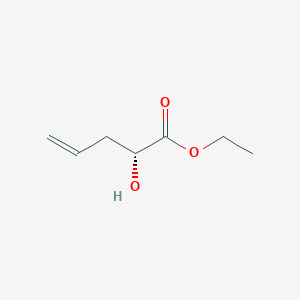
![1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13509742.png)
![3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline](/img/structure/B13509758.png)
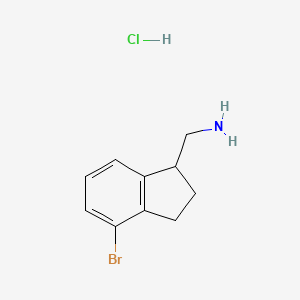
![{2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride](/img/structure/B13509782.png)

![4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, Mixture of diastereomers](/img/structure/B13509797.png)
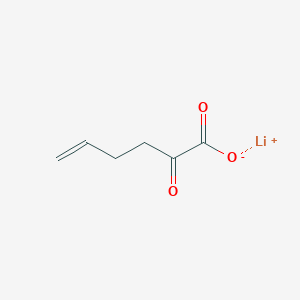
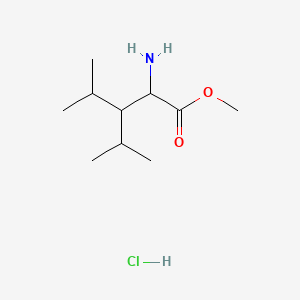
![2,2-Difluoro-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]aceticacid](/img/structure/B13509814.png)
![Trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane](/img/structure/B13509821.png)
![3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B13509826.png)
